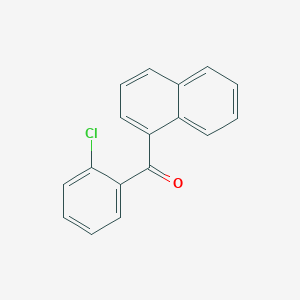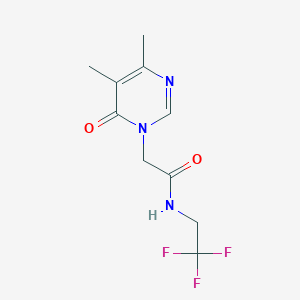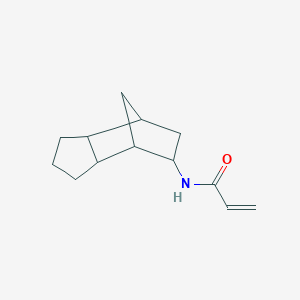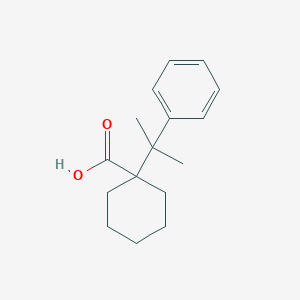![molecular formula C12H14BrNO2 B2538970 1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one CAS No. 1696821-91-6](/img/structure/B2538970.png)
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one” is a chemical compound with the CAS number 210832-85-2 . It is also known as “2-Bromo-4’-(morpholin-4-yl)acetophenone” or "4-(Morpholin-4-yl)phenacyl bromide" .
Molecular Structure Analysis
The molecular formula of “1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one” is C12H14BrNO2 . The molecular weight is 284.15 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Mannich Bases
An efficient microwave-assisted synthetic route was developed for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine derivatives, highlighting a novel alternative to conventional synthesis methods. The morpholine fragment in one of the synthesized compounds exhibited a chair conformation with strong intramolecular hydrogen bonding, as confirmed by X-ray crystallography (Aljohani et al., 2019).
Antimicrobial Activities
A series of (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities. These novel compounds demonstrated significant activity, with the study also analyzing substituent effects on the functional group frequencies (Balaji et al., 2017).
QSAR-analysis and Antioxidant Properties
- QSAR-analysis for Antioxidants: The study aimed at determining molecular structure parameters and conducting QSAR-analysis of new 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to design new potential antioxidants. The analysis highlighted the impact of molecular descriptors on antioxidant activity, suggesting a theoretical basis for designing new antioxidants (Drapak et al., 2019).
Photophysical Characterization and Biomolecular Binding
- Photophysical and Biomolecular Binding: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized, showcasing photophysical properties indicative of intraligand and charge-transfer type transitions. These compounds demonstrated strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, showing potential for further biological applications (Bonacorso et al., 2018).
Catalytic Activities
- Catalytic Activity towards Alcohol Oxidation: Copper(II) complexes with different Schiff-base ligands were synthesized, including those with morpholine groups. These complexes were utilized as catalysts for alcohol oxidation reactions, demonstrating varying degrees of catalytic efficiency. This exploration contributes to the understanding of the catalytic potential of morpholine-containing compounds (Bhattacharjee et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-4-morpholin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEICHAJDPZOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2538887.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)


![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)
![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)
![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)
